1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a unique structure that incorporates both a sulfur atom and a carboxylic acid group, making it of interest in various scientific fields, particularly medicinal chemistry.
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid is classified under:
The synthesis of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach includes the reaction of an appropriate substituted aniline with a thiol derivative followed by cyclization to form the benzodiazole ring. The process may also involve subsequent functional group modifications to introduce the carboxylic acid functionality.
The synthesis can be optimized using:
The molecular structure of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid can be described as follows:
The compound's molecular weight is approximately 218.26 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to confirm its structure.
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity or alter signal transduction pathways within cells.
Research indicates that compounds in the benzodiazole class often exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The specific pathways affected by this compound require further investigation through pharmacological studies.
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid typically exhibits:
Key chemical properties include:
This compound has potential applications in various fields:
The strategic incorporation of ethyl, sulfanyl, and carboxylic acid substituents at positions N1, C2, and C5 respectively transforms the benzimidazole nucleus into a multifaceted pharmacophore with tailored electronic and steric properties. The ethyl group at N1 sterically shields the ring system from rapid metabolic deactivation while moderately increasing lipophilicity (log P ≈ 1.8–2.3), thereby enhancing membrane permeability [6]. The C2 sulfanyl moiety (–SH) provides:
Meanwhile, the C5-carboxylic acid introduces pH-dependent ionization (pKa ~4.2), promoting water solubility at physiological pH while serving as a hydrogen bond acceptor/donor. This tripartite modification creates a spatially balanced pharmacophore capable of simultaneous ionic, hydrophobic, and covalent interactions with biological targets.
Table 1: Strategic Substituent Effects in Benzimidazole Drug Design
Position | Substituent | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|---|
N1 | Ethyl | σI = -0.07 (inductive) | Moderate bulk (molar refractivity = 10.3) | Metabolic stabilization; Moderate lipophilicity increase |
C2 | Sulfanyl | Resonance donation (+M) | Planar configuration | Tautomerism; Metal coordination; Nucleophilic reactivity |
C5 | Carboxylic acid | Strong electron withdrawal (-I) | Directional H-bonding | Enhanced solubility; Target recognition via H-bonding |
Comparative analysis with analog 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid (EVT-3065049) reveals how N1 substitution divergence critically modulates target specificity. While the ethyl variant favors compact enzymatic pockets, the bulky (2-methoxyphenyl)methyl analog demonstrates preference for protein-protein interaction interfaces in oncology targets .
Benzimidazole therapeutics evolved through three distinct generations:
The synthetic evolution paralleled these therapeutic advances:
Table 2: Key Milestones in Benzimidazole Medicinal Chemistry
Decade | Therapeutic Breakthrough | Structural Innovation | Clinical Impact |
---|---|---|---|
1960s | Thiabendazole | Unsubstituted benzimidazole | Broad-spectrum anthelmintic |
1980s | Omeprazole | 2-(Pyridylmethylsulfinyl) group | First irreversible proton pump inhibitor |
2000s | Albendazole | Methylcarbamate at C5 | Enhanced anthelmintic bioavailability |
2020s | 1-Ethyl-2-sulfanyl-5-carboxy derivatives | Integrated ionizable/hydrophobic/nucleophilic groups | Targeted cancer therapies under investigation |
The molecular architecture of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid exhibits three distinctive electronic features:
The 2-sulfanyl group establishes dynamic thione (C2=S) ⇌ thiol (C2–SH) tautomerism, confirmed computationally (ΔG < 3 kcal/mol). The thione form dominates in crystalline state (80%), while the thiol form increases to ~45% in aqueous solution, enhancing conformational adaptability during target binding [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1